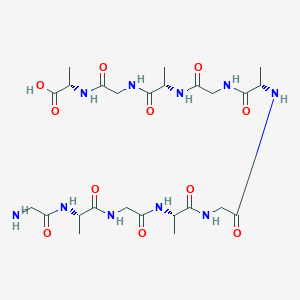
Diethyl (3-hydroxyhex-1-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-hydroxyhex-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of the phosphonate group imparts unique chemical properties to the compound, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-hydroxyhex-1-en-1-yl)phosphonate can be achieved through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. This reaction typically requires the use of a catalyst and can be carried out under microwave irradiation to improve yields and reduce reaction times .
Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This method provides a large variety of aryl phosphonates and is known for its efficiency and broad functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using palladium-catalyzed cross-coupling reactions. These reactions are efficient and can be adapted for large-scale preparations, making them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-hydroxyhex-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl (3-hydroxyhex-1-en-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and as an anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of diethyl (3-hydroxyhex-1-en-1-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, thereby blocking the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl (3-hydroxyhex-1-en-1-yl)phosphonate include:
- Diethyl phosphonate
- Dimethyl phosphonate
- Diethyl (2-hydroxyethyl)phosphonate
- Diethyl (3-hydroxypropyl)phosphonate
Uniqueness
This compound is unique due to the presence of the 3-hydroxyhex-1-en-1-yl group, which
Eigenschaften
CAS-Nummer |
827304-30-3 |
|---|---|
Molekularformel |
C10H21O4P |
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
1-diethoxyphosphorylhex-1-en-3-ol |
InChI |
InChI=1S/C10H21O4P/c1-4-7-10(11)8-9-15(12,13-5-2)14-6-3/h8-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
JCJZNJQPLOHBNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C=CP(=O)(OCC)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
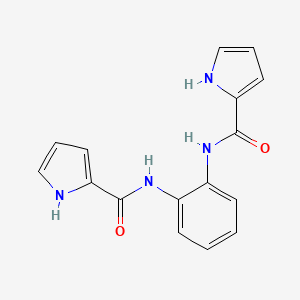
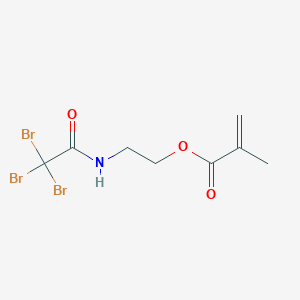
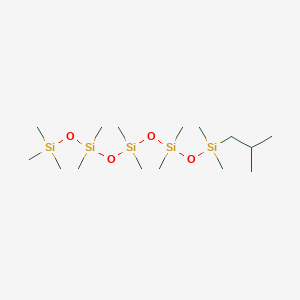
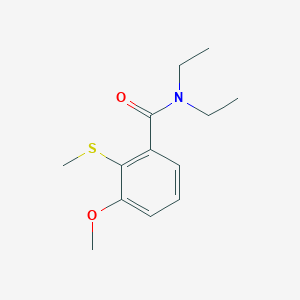
![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
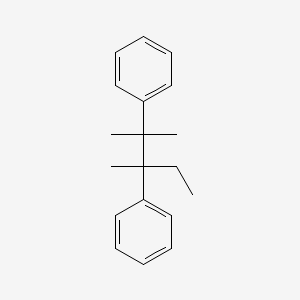
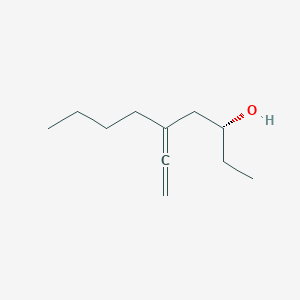
![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)
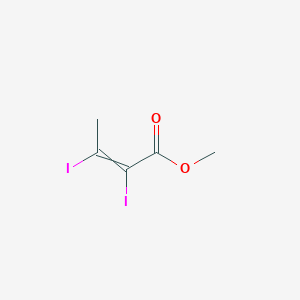
![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)
